molecular formula C20H20Cl2N2O3 B226770 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-propyl-1,2,3,4-tetrahydro-3-quinolinyl)acetamide

2-(2,4-dichlorophenoxy)-N-(4-oxo-2-propyl-1,2,3,4-tetrahydro-3-quinolinyl)acetamide

Cat. No. B226770
M. Wt: 407.3 g/mol
InChI Key: IBNDZGBMRUKYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(4-oxo-2-propyl-1,2,3,4-tetrahydro-3-quinolinyl)acetamide, commonly referred to as DPQA, is a synthetic compound that has been widely studied for its potential therapeutic applications. DPQA belongs to the class of quinoline-based compounds and is synthesized through a multi-step process involving the reaction of various chemical reagents.

Mechanism of Action

The mechanism of action of DPQA is not fully understood. However, research has shown that DPQA inhibits the activity of various enzymes and proteins that are involved in the growth and replication of cancer cells and viruses. DPQA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. DPQA has also been shown to inhibit the activity of proteases, enzymes that are involved in the replication of viruses.
Biochemical and Physiological Effects:
DPQA has been shown to have various biochemical and physiological effects. DPQA has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. DPQA has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. DPQA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. DPQA has also been shown to inhibit the activity of proteases, enzymes that are involved in the replication of viruses.

Advantages and Limitations for Lab Experiments

DPQA has several advantages for lab experiments. DPQA is a synthetic compound that can be easily synthesized in the lab. DPQA has been extensively studied for its potential therapeutic applications. DPQA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. However, DPQA also has some limitations for lab experiments. DPQA has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.

Future Directions

There are several future directions for the study of DPQA. One future direction is to study the pharmacokinetics and toxicity of DPQA in vivo. Another future direction is to study the potential therapeutic applications of DPQA in various diseases such as cancer and viral infections. Finally, future research could focus on the synthesis of analogs of DPQA to improve its therapeutic properties.

Synthesis Methods

The synthesis of DPQA involves a multi-step process that starts with the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenolate. The 2,4-dichlorophenolate is then reacted with ethyl chloroacetate to form 2-(2,4-dichlorophenoxy)acetate. The 2-(2,4-dichlorophenoxy)acetate is then reacted with propylamine to form 2-(2,4-dichlorophenoxy)-N-propylacetamide. Finally, the N-propylacetamide is reacted with 8-hydroxyquinoline to form DPQA.

Scientific Research Applications

DPQA has been extensively studied for its potential therapeutic applications. Research has shown that DPQA has anti-inflammatory, anti-cancer, and anti-viral properties. DPQA has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. DPQA has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.

properties

Product Name

2-(2,4-dichlorophenoxy)-N-(4-oxo-2-propyl-1,2,3,4-tetrahydro-3-quinolinyl)acetamide

Molecular Formula

C20H20Cl2N2O3

Molecular Weight

407.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-oxo-2-propyl-2,3-dihydro-1H-quinolin-3-yl)acetamide

InChI

InChI=1S/C20H20Cl2N2O3/c1-2-5-16-19(20(26)13-6-3-4-7-15(13)23-16)24-18(25)11-27-17-9-8-12(21)10-14(17)22/h3-4,6-10,16,19,23H,2,5,11H2,1H3,(H,24,25)

InChI Key

IBNDZGBMRUKYNY-UHFFFAOYSA-N

SMILES

CCCC1C(C(=O)C2=CC=CC=C2N1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCCC1C(C(=O)C2=CC=CC=C2N1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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